molecular formula C6H13NO2 B15307578 methyl (2R)-2-(methylamino)butanoate

methyl (2R)-2-(methylamino)butanoate

Cat. No.: B15307578
M. Wt: 131.17 g/mol
InChI Key: INBBIXRVEUBDRU-RXMQYKEDSA-N
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Description

Methyl (2R)-2-(methylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to the second carbon of a butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(methylamino)butanoate typically involves the esterification of (2R)-2-(methylamino)butanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: The major product is (2R)-2-(methylamino)butanoic acid.

    Reduction: The major product is (2R)-2-(methylamino)butanol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Methyl (2R)-2-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2R)-2-(methylamino)butanoic acid, which can then participate in various biochemical pathways. The methylamino group can interact with enzymes and receptors, influencing their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-2-(methylamino)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2R)-2-(ethylamino)butanoate: Similar structure but with an ethylamino group instead of a methylamino group.

    Methyl (2S)-2-(methylamino)butanoate: Stereoisomer with the (2S) configuration instead of (2R).

Uniqueness

Methyl (2R)-2-(methylamino)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its (2R) configuration and methylamino group make it a valuable compound for studying stereospecific interactions and reactions in both chemical and biological contexts .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2R)-2-(methylamino)butanoate

InChI

InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1

InChI Key

INBBIXRVEUBDRU-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)NC

Canonical SMILES

CCC(C(=O)OC)NC

Origin of Product

United States

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